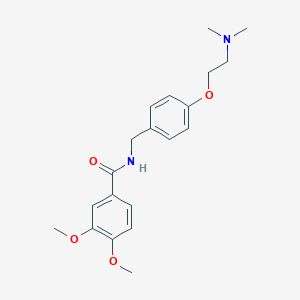
Itopride
Overview
Description
Itopride is a prokinetic benzamide derivative used primarily for the treatment of functional dyspepsia and other gastrointestinal conditions. It functions as a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor, which enhances gastrointestinal motility .
Mechanism of Action
Target of Action
Itopride primarily targets two types of receptors: Dopamine D2 receptors and Acetylcholinesterase (AChE) . Dopamine D2 receptors are found in the brain and in the gastrointestinal tract, where they inhibit the release of acetylcholine, a neurotransmitter that stimulates gut motility. Acetylcholinesterase is an enzyme that breaks down acetylcholine in the synaptic cleft, terminating its action .
Mode of Action
This compound acts as an antagonist at dopamine D2 receptors, meaning it blocks these receptors and prevents dopamine from binding to them. This removes the inhibitory effects of dopamine on acetylcholine release . This compound also inhibits the action of acetylcholinesterase, preventing the breakdown of acetylcholine . The net effect is an increase in acetylcholine concentration, which in turn promotes gastric motility .
Pharmacokinetics
This compound is rapidly absorbed from the small bowel after oral administration, with peak serum concentration occurring approximately 35 minutes post-administration . It has a bioavailability of approximately 60% . This compound is extensively metabolized in the liver, primarily through N-oxidation . It has an elimination half-life of approximately 5.7 hours . This compound is excreted renally, with 3.7-4.1% excreted as unchanged this compound and 75.4-89.4% as this compound-N-oxide .
Result of Action
The increased gastric motility and accelerated gastric emptying resulting from this compound’s action can alleviate symptoms of functional dyspepsia such as postprandial fullness, bloating, and nausea . This compound has been shown to significantly improve symptoms in patients with functional dyspepsia and motility disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of itopride hydrochloride involves several key steps:
Etherification: 4-hydroxybenzaldehyde reacts with 2-dimethylaminoethyl chloride in the presence of a weak inorganic base to form 4-(2-dimethylaminoethoxy)-benzaldehyde.
Reduction: The oxime is reduced using powdered zinc to yield 4-(2-dimethylaminoethoxy)-benzylamine.
Salification: Finally, this compound is salified with hydrochloric acid to obtain this compound hydrochloride.
Industrial Production Methods
Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Itopride undergoes several types of chemical reactions, including:
Oxidation: Primarily hepatic oxidation mediated by flavin-containing monooxygenases (FMO1 and FMO3).
Reduction: Reduction of the oxime intermediate during synthesis.
Substitution: Etherification and amidation reactions during synthesis.
Common Reagents and Conditions
Oxidation: Flavin-containing monooxygenases (FMO1 and FMO3) in the liver.
Reduction: Powdered zinc as a reducing agent.
Substitution: 2-dimethylaminoethyl chloride, hydroxylamine hydrochloride, veratric acid chloride, and tertiary amines.
Major Products Formed
Oxidation: This compound-N-oxide as a major metabolite.
Reduction: 4-(2-dimethylaminoethoxy)-benzylamine.
Substitution: This compound hydrochloride.
Scientific Research Applications
Itopride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Another prokinetic agent used for similar indications but with a different mechanism of action.
Domperidone: A dopamine D2 receptor antagonist with prokinetic properties.
Cisapride: A prokinetic agent that acts on serotonin receptors.
Uniqueness of Itopride
This compound is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action results in enhanced gastrointestinal motility without significant central nervous system side effects, as this compound does not cross the blood-brain barrier .
Properties
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIECGTIMUVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048320 | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Itopride has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity. It is well established that M3 receptors exist on the smooth muscle layer throughout the gut and acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors. The enzyme AChE hydrolyses the released ACh, inactivates it and thus inhibits the gastric motility leading to various digestive disorders. Besides ACh, dopamine is present in significant amounts in the gastrointestinal tract and has several inhibitory effects on gastrointestinal motility, including reduction of lower esophageal sphincter and intragastric pressure. These effects appear to result from suppression of ACh release from the myenteric motor neurons and are mediated by the D2 subtype of dopamine receptors. Itopride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on Ach release. It also inhibits the enzyme AchE which prevents the degradation of ACh. The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying and improves gastro-duodenal coordination. This dual mode of action of Itopride is unique and different from the actions of other prokinetic agents available in the market. | |
| Record name | Itopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122898-67-3 | |
| Record name | Itopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122898-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122898673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | itopride hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122898-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BMQ80QRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does itopride interact with its targets to exert its gastroprokinetic effect?
A: this compound functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. [, , , ] This dual mechanism of action enhances acetylcholine levels in the enteric nervous system, leading to increased gastrointestinal smooth muscle contractility and improved gastric motility. [, , , , , , ] Studies in dogs demonstrate that this compound stimulates gastric motility through both anti-dopaminergic and anti-acetylcholinesterase actions. []
Q2: Beyond its effects on gastric emptying, does this compound influence motility in other parts of the gastrointestinal tract?
A: Yes, research indicates that this compound also stimulates motility in the ileum and colon. [, ] In vitro and in vivo studies on guinea pigs demonstrate that this compound enhances both peristaltic and segmental motility in the colon, potentially making it beneficial for conditions like functional constipation. []
Q3: Does food intake affect the gastroprokinetic action of this compound?
A: One study using the 13C breath test found that postprandial this compound intake did not significantly influence the rate of gastric emptying in healthy volunteers. [] This suggests that this compound may not exert its primary effect by directly altering gastric emptying rates, and other mechanisms, such as modulation of gut hormones and visceral sensitivity, might be involved. []
Q4: How is this compound metabolized in the body?
A: this compound is primarily metabolized via N-oxygenation by flavin-containing monooxygenase 3 (FMO3) in the liver. [] This metabolic pathway distinguishes this compound from other prokinetic agents like cisapride and mosapride, which are primarily metabolized by CYP3A4. [] This difference in metabolism is significant as it suggests a lower likelihood of drug interactions with this compound compared to cisapride or mosapride. []
Q5: Do FMO3 polymorphisms affect the pharmacokinetics of this compound?
A: Yes, research suggests that FMO3 polymorphisms can influence this compound exposure. [] Specifically, individuals with homozygous Glu158Lys and Glu308Gly mutations exhibit lower FMO3 activity, which could potentially lead to altered this compound pharmacokinetics. [] Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the influence of these polymorphisms on this compound exposure, providing insights into potential interindividual variability in drug response. []
Q6: What gastrointestinal disorders have been investigated for potential treatment with this compound?
A: Research has explored the efficacy of this compound in managing various gastrointestinal disorders, including functional dyspepsia, [, , , , , , , , , , , ] gastroesophageal reflux disease (GERD), [, , ] diabetic gastroparesis, [, ] and postoperative ileus. [] this compound has shown promising results in improving symptoms like postprandial fullness, bloating, and nausea in these conditions. [, , , , , , , ]
Q7: Are there any studies comparing the effectiveness of this compound with other prokinetic agents, such as domperidone?
A: Yes, several studies have compared this compound to other prokinetic agents like domperidone in treating functional dyspepsia. [, , ] While some studies suggest comparable efficacy between the two drugs, [] others indicate that this compound might offer advantages in relieving specific symptoms like anorexia and early satiety. [] More research is necessary to definitively establish the superiority of one drug over the other.
Q8: Has this compound been investigated for use in combination therapies for gastrointestinal disorders?
A: Yes, research has explored the use of this compound in combination therapies. For example, this compound combined with alpha-lipoic acid showed enhanced efficacy compared to this compound alone in improving symptoms and gastric emptying rate in patients with diabetic gastroparesis. [] Additionally, combining this compound with azintamide demonstrated potential benefits in treating abdominal distention after gastric cancer chemotherapy. [] These studies suggest that combining this compound with other agents could provide synergistic therapeutic benefits.
Q9: What analytical methods are commonly employed for the detection and quantification of this compound?
A: Several analytical techniques have been developed and validated for this compound analysis, including high-performance liquid chromatography (HPLC), [, , , ] high-performance thin-layer chromatography (HPTLC), [] and capillary electrophoresis coupled with electrochemiluminescence. [, ] These methods allow for sensitive and accurate quantification of this compound in various matrices, including plasma, pharmaceutical formulations, and biological samples. [, , , , , ]
Q10: Have there been efforts to develop controlled-release formulations of this compound?
A: Yes, research has focused on developing controlled-release formulations of this compound to potentially improve its therapeutic profile. [] Studies have explored the use of polyethylene oxide as a release retardant in layered matrix tablets to achieve a prolonged drug release profile. [] These controlled-release formulations aim to maintain therapeutic drug levels for extended periods, potentially enhancing patient compliance and treatment outcomes. []
Q11: What is the safety and tolerability profile of this compound?
A: Clinical trials have generally found this compound to be well-tolerated, with a safety profile comparable to placebo. [, , ] The most commonly reported adverse events are typically mild and transient, similar to those observed with placebo. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
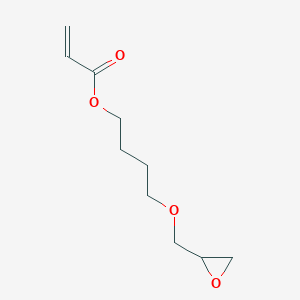
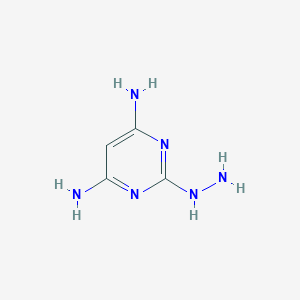
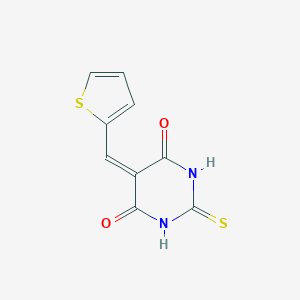
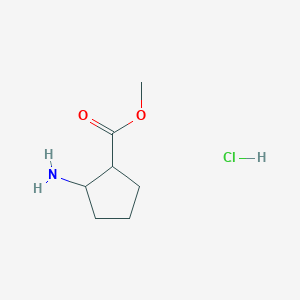




![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
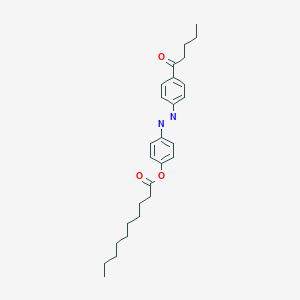


![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
